molecular formula C11H19N5OS B5765596 2-(tert-butylamino)-6-morpholin-4-yl-1H-1,3,5-triazine-4-thione

2-(tert-butylamino)-6-morpholin-4-yl-1H-1,3,5-triazine-4-thione

Cat. No.: B5765596
M. Wt: 269.37 g/mol
InChI Key: RELFTYZWHVMZCS-UHFFFAOYSA-N
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Description

2-(tert-butylamino)-6-morpholin-4-yl-1H-1,3,5-triazine-4-thione is a chemical compound that belongs to the class of triazine derivatives Triazines are a group of nitrogen-containing heterocycles that have a wide range of applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butylamino)-6-morpholin-4-yl-1H-1,3,5-triazine-4-thione typically involves the reaction of a triazine precursor with tert-butylamine and morpholine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: Triazine precursor, tert-butylamine, morpholine.

    Solvent: Ethanol or methanol.

    Reaction Conditions: Elevated temperatures (e.g., 60-80°C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(tert-butylamino)-6-morpholin-4-yl-1H-1,3,5-triazine-4-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the tert-butylamino or morpholinyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(tert-butylamino)-6-morpholin-4-yl-1H-1,3,5-triazine-4-thione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(tert-butylamino)-6-morpholin-4-yl-1H-1,3,5-triazine-4-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-butylamino)-4-morpholin-4-yl-1,3,5-triazine: Similar structure but lacks the thione group.

    6-morpholin-4-yl-1H-1,3,5-triazine-4-thione: Similar structure but lacks the tert-butylamino group.

    2-(tert-butylamino)-1,3,5-triazine-4-thione: Similar structure but lacks the morpholinyl group.

Uniqueness

2-(tert-butylamino)-6-morpholin-4-yl-1H-1,3,5-triazine-4-thione is unique due to the presence of both the tert-butylamino and morpholinyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(tert-butylamino)-6-morpholin-4-yl-1H-1,3,5-triazine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5OS/c1-11(2,3)15-8-12-9(14-10(18)13-8)16-4-6-17-7-5-16/h4-7H2,1-3H3,(H2,12,13,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELFTYZWHVMZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=S)N=C(N1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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